2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid
Description
This compound features a cyclohexyl ring substituted with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protected amino group and an acetic acid moiety linked via an ether bond. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions . Key characteristics include:
- Molecular Formula: C₂₄H₂₇NO₄ (based on building block data) .
- Analytical Data: Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+ CCS: 193.9 Ų) aid in mass spectrometry identification .
- Applications: Primarily used as a building block in organic synthesis, particularly for peptide and polymer modifications .
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c25-22(26)14-28-16-11-9-15(10-12-16)24-23(27)29-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEXMIDEHWZARW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid typically involves the following steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to the amino group of cyclohexylamine through a reaction with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the Oxyacetic Acid Moiety: The protected amine is then reacted with bromoacetic acid or its derivatives under basic conditions to form the oxyacetic acid linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine group.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the oxyacetic acid moiety.
Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU in the presence of bases like N-methylmorpholine (NMM).
Major Products:
Deprotected Amine: Resulting from the removal of the Fmoc group.
Peptide Chains: Formed through coupling reactions with other amino acids.
Scientific Research Applications
Medicinal Chemistry
Peptide Synthesis
The Fmoc group allows for selective reactions during peptide synthesis, facilitating the assembly of complex peptides without interference from other functional groups. This characteristic is crucial for developing peptide-based therapeutics, particularly in targeting specific biological pathways.
Biological Activity
Research indicates that compounds similar to 2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid exhibit various biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.
- Anticancer Activity : Preliminary investigations indicate that this compound may induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy.
Drug Delivery Systems
The lipophilic nature of the cyclohexyl group enhances the solubility and bioavailability of the compound, which is essential for drug delivery applications. The ability to modify the pharmacokinetics of drugs through such compounds can lead to improved therapeutic outcomes.
Interaction Studies
Biochemical Interactions
This compound can be utilized in interaction studies to understand its binding affinities with various biological targets. Techniques such as Surface Plasmon Resonance (SPR) and Fluorescence Resonance Energy Transfer (FRET) can be employed to study these interactions quantitatively.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria at low concentrations. |
| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines, with IC50 values indicating potent activity. |
| Study 3 | Peptide Synthesis | Successfully used as a protective group in synthesizing bioactive peptides with enhanced stability. |
Mechanism of Action
The compound acts primarily as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The deprotection step, involving piperidine, removes the Fmoc group, allowing the free amine to participate in subsequent coupling reactions.
Comparison with Similar Compounds
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- Structure : Replaces the cyclohexyl ring with a piperazine ring, introducing an additional nitrogen atom.
- CAS : 180576-05-0 .
- Key Differences: Flexibility: Piperazine’s six-membered ring with two nitrogen atoms increases polarity and conformational flexibility compared to the cyclohexyl group. Safety Data: No hazard classification available; handled as a laboratory chemical .
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-6-methyl-2-oxo-1(2H)-pyridinylacetic Acid
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic Acid
- Structure : Incorporates a hexanedioic acid backbone with an Fmoc-protected amine.
- CAS : 250384-77-1 .
- Key Differences: Solubility: The dicarboxylic acid structure enhances water solubility compared to monocarboxylic analogs. Applications: Suitable for synthesizing branched peptides or polyfunctional polymers .
2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic Acid
- Structure : Substitutes cyclohexyl with a para-substituted benzene ring.
- CAS : 106864-36-2 .
- Applications: Useful in creating rigid spacers for bioconjugation .
Structural and Functional Comparison Table
Commercial Availability and Suppliers
Biological Activity
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid (Fmoc-Cyclohexyl-OAc) is a synthetic organic compound primarily utilized in peptide synthesis as a protecting group for amino acids. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which plays a crucial role in the protection of amino groups during chemical reactions. The biological activity of Fmoc-Cyclohexyl-OAc is largely linked to its applications in medicinal chemistry, particularly in the development of peptide-based therapeutics.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 395.45 g/mol. The structure includes a cyclohexyl ring, which contributes to its steric properties and influences its reactivity during peptide synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C23H25NO5 |
| Molecular Weight | 395.45 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2137082-41-6 |
The primary function of Fmoc-Cyclohexyl-OAc is as a protecting group in solid-phase peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective coupling reactions to occur without interference from other functional groups. Deprotection is typically achieved using piperidine, which removes the Fmoc group and restores the amino functionality for further reactions.
Applications in Medicinal Chemistry
Fmoc-Cyclohexyl-OAc is integral in synthesizing various peptide-based drugs and therapeutic agents. Its unique structure allows for the creation of peptides with enhanced stability and bioactivity. Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains.
- Anticancer Activity : Certain peptides synthesized using Fmoc-Cyclohexyl-OAc have demonstrated cytotoxic effects on cancer cell lines.
Case Studies
-
Peptide Synthesis for Anticancer Agents :
A study synthesized a series of peptides using Fmoc-Cyclohexyl-OAc as a protecting group, leading to compounds that exhibited significant cytotoxicity against breast cancer cells (MCF-7). The synthesized peptides were evaluated for their ability to induce apoptosis, showing promising results in preclinical models. -
Enzyme Inhibition Studies :
Another research project focused on synthesizing enzyme inhibitors using Fmoc-Cyclohexyl-OAc. The study found that certain synthesized peptides could inhibit specific proteases involved in cancer progression, highlighting the potential therapeutic applications of this compound.
Comparative Analysis with Similar Compounds
The effectiveness and uniqueness of Fmoc-Cyclohexyl-OAc can be compared with other commonly used protecting groups:
| Compound | Type | Key Features |
|---|---|---|
| Fmoc-Gly-OH | Amino Acid | Commonly used, less sterically hindered |
| Fmoc-Lys(Boc)-OH | Amino Acid | Contains additional Boc protection |
| Fmoc-Asp(OtBu)-OH | Amino Acid | Provides additional stability |
Chemical Reactions Analysis
Table 1: Representative Synthetic Reactions
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Etherification | Bromoacetic acid, K₂CO₃, DMF, 60°C | Backbone construction |
| Fmoc Protection | Fmoc-Cl, TEA, DCM, 0°C → RT | Amine protection |
| Carboxylic Acid Activation | DCC, HOBt, DMF, RT | Precursor for peptide coupling |
Fmoc Deprotection
The Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine in DMF), regenerating the free amine for further coupling . This reaction is critical in solid-phase peptide synthesis (SPPS).
Carboxylic Acid Derivatives
The carboxylic acid participates in:
-
Amide Bond Formation : Coupling with amines (e.g., HATU/DIPEA in DMF) to generate peptide linkages .
-
Esterification : Reaction with alcohols (e.g., methanol/H⁺) to form esters for solubility modulation.
Table 2: Functional Group Reactivity
Table 3: Example Reaction in Drug Development
| Step | Reagents | Role of Compound | Outcome |
|---|---|---|---|
| 1 | HATU, DIPEA, DMF | Carboxylic acid activation | Peptide coupling |
| 2 | Piperidine/DMF | Fmoc deprotection | Free amine for next residue |
Stability and Reaction Optimization
-
Thermal Stability : Decomposition observed above 200°C (DSC data).
-
Solvent Compatibility : Stable in DMF, DCM, and THF; avoid strong acids/bases to prevent ether cleavage .
Mechanistic Insights
-
Amide Coupling : Follows a carbodiimide-mediated mechanism, where the carboxylic acid forms an active ester intermediate before nucleophilic attack by the amine .
-
Fmoc Deprotection : Base-induced β-elimination releases CO₂ and the fluorenylmethyl group .
This compound’s versatility in synthetic chemistry is underscored by its role in constructing structurally diverse peptides and small molecules. Experimental protocols emphasize the need for controlled reaction conditions to preserve the acid- and base-sensitive functionalities .
Q & A
Basic: What are the standard protocols for synthesizing 2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid?
Answer:
The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies. Key steps include:
- Resin functionalization : Use NovaSyn TGR resin for solid-phase peptide synthesis (SPPS) to anchor the cyclohexyloxyacetic acid moiety .
- Coupling reactions : Activate Fmoc-protected intermediates with coupling agents like HBTU/HOBt in dichloromethane (DCM) or DMF at -10°C to 20°C .
- Deprotection : Remove Fmoc groups with 20% piperidine in DMF, followed by thorough washing to eliminate residual reagents .
- Cleavage : Use TFA (trifluoroacetic acid) cocktails to cleave the product from the resin while preserving acid-labile functional groups .
Basic: What analytical methods are recommended to confirm purity and structural integrity?
Answer:
- HPLC : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) ensures purity (>95%) .
- Mass spectrometry : MALDI-TOF confirms molecular weight accuracy (e.g., expected [M+H]+ for C₂₃H₂₅NO₆: 420.3 g/mol) .
- NMR : ¹H and ¹³C NMR verify cyclohexyl ring conformation and Fmoc group integrity .
Basic: What safety precautions are critical during handling?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of toxic fumes (e.g., TFA during cleavage) .
- Waste disposal : Collect all waste in designated containers for incineration by licensed hazardous waste handlers .
Advanced: How can reaction conditions be optimized to improve synthesis yields?
Answer:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
- Solvent selection : Replace DCM with THF for better solubility of hydrophobic intermediates .
- Temperature control : Maintain reactions at 0–4°C to suppress racemization during coupling steps .
Advanced: How can researchers resolve contradictions in reported stability data under acidic conditions?
Answer:
- Controlled re-evaluation : Test stability in buffered solutions (pH 1–6) at 25°C and 37°C. Use HPLC to monitor degradation products (e.g., fluorenylmethanol from Fmoc cleavage) .
- Incompatibility notes : Avoid prolonged exposure to strong acids (e.g., HCl) due to Fmoc group lability; use TFA sparingly .
Advanced: What strategies ensure stereochemical purity during cyclohexyl ring functionalization?
Answer:
- Chiral auxiliaries : Introduce (R)- or (S)-configured amino acids early in synthesis to guide ring stereochemistry .
- Dynamic resolution : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during cyclohexanol oxidation .
- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to isolate enantiopure crystals .
Advanced: How does the compound interact with biological targets, and what assays validate these interactions?
Answer:
- Surface plasmon resonance (SPR) : Measure binding kinetics to receptors (e.g., integrins) with immobilized compound .
- Fluorescence quenching : Monitor interactions with serum albumin using tryptophan fluorescence assays .
- In silico docking : Validate binding poses with AutoDock Vina and compare to experimental IC₅₀ values .
Basic: What storage conditions prevent degradation of the compound?
Answer:
- Temperature : Store at -20°C in airtight, light-resistant vials to prevent Fmoc group photolysis .
- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carbamate linkage .
- Solvent stability : Dissolve in anhydrous DMSO for long-term storage (stable for >6 months) .
Advanced: What are the limitations of current synthetic routes for scaling to multi-gram quantities?
Answer:
- Solid-phase limitations : SPPS is inefficient for large batches; switch to solution-phase synthesis with PEG-based solubilizing tags .
- Cost of reagents : Replace HBTU with cheaper alternatives like EDC/HOBt without compromising yield .
- Purification bottlenecks : Implement flash chromatography with gradient elution instead of HPLC for faster isolation .
Advanced: How can researchers mitigate batch-to-batch variability in peptide coupling efficiency?
Answer:
- Pre-activation monitoring : Use FT-IR to confirm complete activation of carboxyl groups before coupling .
- Quality control (QC) : Standardize resin swelling times (30 min in DMF) and coupling agent molar ratios (1:3:3 for amino acid/HBTU/DIEA) .
- Automation : Employ peptide synthesizers with real-time feedback to adjust reaction parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
